molecular formula C8H10O B114409 2,5-Octadiyn-1-ol CAS No. 35378-76-8

2,5-Octadiyn-1-ol

Cat. No. B114409
CAS RN: 35378-76-8
M. Wt: 122.16 g/mol
InChI Key: TXUHNLOXWCWCHH-UHFFFAOYSA-N
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Description

2,5-Octadiyn-1-ol is a reagent used in the preparation of many biological and organometallic compounds . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .


Molecular Structure Analysis

The molecular formula of 2,5-Octadiyn-1-ol is C8H10O . The compound is relatively short and hybridizes to a unique sequence in the total pool of targets present in cells .


Physical And Chemical Properties Analysis

2,5-Octadiyn-1-ol has a density of 0.98, a boiling point of 237.789 °C at 760 mmHg, and a flash point of 107.685 °C . It has a polar surface area of 20 Å2 and a logP of 0.78560 .

Scientific Research Applications

Pheromone Synthesis

2,5-Octadiyn-1-ol has been utilized in the synthesis of pheromones. A study by Mori (2015) demonstrated its use in synthesizing pheromone components for the male dried bean beetle. This highlights its role in developing environmentally friendly pest control methods.

Material Science

In material science, 2,5-Octadiyn-1-ol contributes to the development of novel materials with unique properties. Suib (2008) discusses the creation of porous manganese oxide materials with applications in catalysis, adsorption, sensors, batteries, and other areas.

Polymer Chemistry

The compound is significant in the field of polymer chemistry. Unold, Wang, Frey, & Buchmeiser (2013) explored its use in the cyclopolymerization of chiral 1,7-octadiynes, leading to the creation of polymers with specific structural properties.

Organic Chemistry

In organic chemistry, 2,5-Octadiyn-1-ol plays a role in the study of nonbonded interactions and selectivities in cycloadditions, as investigated by Quadrelli, Romano, & Caramella (2010). This research is crucial for understanding and designing better chemical reactions.

Industrial Applications

For industrial applications, Leeuwen, Clément, & Tschan (2011) discussed the selective production of 1-octene, a component in the manufacturing of linear low-density polyethylene (LLDPE), where 2,5-Octadiyn-1-ol is a potential intermediate.

Catalysis

In catalysis, the morphology of birnessite-type manganese oxide nanostructures, which could be derived from 2,5-Octadiyn-1-ol, was shown by Hou, Li, Mao, Ren, & Zhao (2014) to have a tremendous impact on catalytic activity, particularly in the oxidation of benzene.

Nonlinear Optical Properties

Research by Sreenath, Joe, & Rastogi (2018) has explored the nonlinear optical properties of related compounds, demonstrating potential applications in optoelectronics and photonics.

properties

IUPAC Name

octa-2,5-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUHNLOXWCWCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316301
Record name 2,5-Octadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Octadiyn-1-ol

CAS RN

35378-76-8
Record name 2,5-Octadiyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35378-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Octadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
K Mori - Tetrahedron, 2015 - Elsevier
Tandem Dess-Martin oxidation/Wittig reaction of (2Z,5Z)-2,5-octadien-1-ol yielded methyl (2E,4Z,7Z)-2,4,7-decatrienoate, a newly discovered pheromone component of the male dried …
Number of citations: 7 www.sciencedirect.com
Y Akakabe, K Washizu, K Matsui… - Bioscience …, 2005 - jstage.jst.go.jp
The long-chain aldehydes,(8Z, 11Z, 14Z)-8, 11, 14-heptadecatrienal,(7Z, 10Z, 13Z)-7, 10, 13-hexadecatrienal, and (8Z, 11Z)-8, 11-heptadecadienal, were concisely synthesized by …
Number of citations: 19 www.jstage.jst.go.jp
H Miyazato, S Hashimoto, S Hayashi - European Food Research and …, 2012 - Springer
Yuzu (Citrus junos Sieb. ex Tanaka) is a variety of sour citrus fruit that is popular in Japan. In this study, we investigated its aroma, which many people, especially in Japan, find …
Number of citations: 13 link.springer.com
AR Rodriguez, BW Spur - Tetrahedron letters, 2012 - Elsevier
The first total synthesis of Resolvin D6, an endogenous lipid mediator of resolution of inflammation derived from docosahexaenoic acid, has been achieved. The chiral hydroxy-groups …
Number of citations: 43 www.sciencedirect.com
SJ Lu, S Yosemoto, D Satomi, H Handa… - Journal of Oleo …, 2018 - jstage.jst.go.jp
An essential oil from the brown alga Sargassum thunbergii, prepared by a simultaneous distillation extraction method, contained in two types of volatile polyenes with a terminal double …
Number of citations: 7 www.jstage.jst.go.jp
H Miyaoka, Y Yamada - Journal of Synthetic Organic Chemistry …, 2001 - jstage.jst.go.jp
Bacillariolides I, II and La, isolated from the marine diatom, Pseado-nitzschia multiseries, are cyclopentane-containing structurally unique oxylipins. Reaction of the lithio derivative of …
Number of citations: 2 www.jstage.jst.go.jp
J Vuts, W Francke, K Mori, PHG Zarbin… - European Journal of …, 2015 - Wiley Online Library
Male‐specific volatile components, released by the dried bean beetle, Acanthoscelides obtectus, were identified as methyl (E,R)‐2,4,5‐tetradecatrienoate, methyl (2E,4Z,7Z)‐2,4,7‐…
L Brandsma, HD Verkruijsse - 1981 - Elsevier
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is int... …
Number of citations: 570 www.sciencedirect.com
TP Stein… - 2009 - apps.dtic.mil
We submitted and received approval for our latest Continuing Review CR. In addition an amendment was submitted and approved to use AutismMatch to help increase the rate of …
Number of citations: 4 apps.dtic.mil
KV Raman - Report of the XXII Planning Conference on …, 1984 - books.google.com
Work on sex pheromones at the International Potato Center (CIP) start-ed in 1979. This was at a time when the drawbacks of the conventional broad-spectrum insecticides were causing …
Number of citations: 2 books.google.com

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